![molecular formula C17H15ClO4 B1603827 2-[4-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic Acid CAS No. 61024-31-5](/img/structure/B1603827.png)

2-[4-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic Acid

Übersicht

Beschreibung

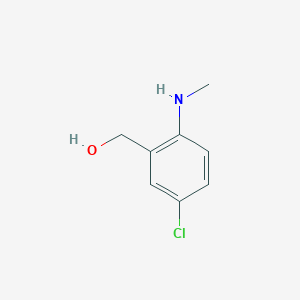

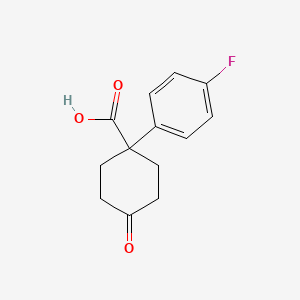

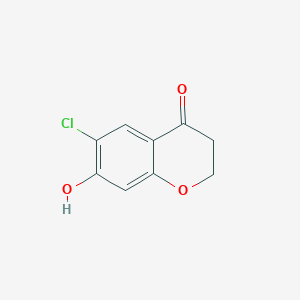

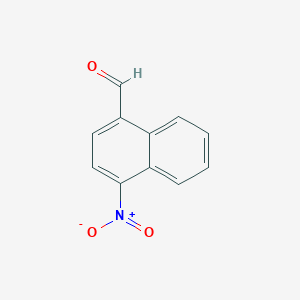

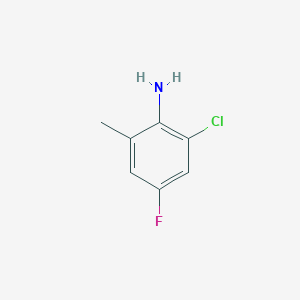

This compound, also known as Fenofibric acid, is a derivative of fibric acid . It has a molecular weight of 318.75 .

Molecular Structure Analysis

The molecular formula of this compound is C17H15ClO4 . Unfortunately, the specific structural details are not provided in the retrieved information.Chemical Reactions Analysis

This compound has been used in the preparation of bisphthalazinone monomers, which are required for the synthesis of phthalazinone containing poly(arylene ether)s, poly(arylene thioether)s, and poly(arylene sulfone)s . Further details on its chemical reactions are not available in the retrieved information.Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 187 °C . More detailed physical and chemical properties are not available in the retrieved information.Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Bioavailability Studies

2-Chloro Fenofibric Acid is utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the concentration of fenofibric acid in human plasma . This application is crucial for pharmacokinetic studies, which analyze the drug’s absorption, distribution, metabolism, and excretion (ADME). It helps in understanding the bioavailability of drugs like Lipanthyl™, particularly under varying conditions such as with or without food intake .

Drug Metabolism Research

In the field of drug metabolism, 2-Chloro Fenofibric Acid-d6 plays a significant role as it is often used to trace the metabolic pathways of fenofibrate . Researchers can study how fenofibrate is absorbed and processed within the body, and how it is hydrolyzed to its active form, fenofibric acid, by enzymes like CYP3A4 .

Clinical Pharmacology

2-Chloro Fenofibric Acid is pivotal in clinical pharmacology for investigating the effects of fenofibrate on lipid profiles in patients. It aids in assessing the therapeutic efficacy and safety of fenofibrate in treating conditions like hypercholesterolemia and hypertriglyceridemia .

Bioequivalence Assessment

This compound is employed in bioequivalence studies to compare the effects of different formulations of fenofibrate. By measuring the levels of fenofibric acid in plasma, researchers can determine whether new formulations are equivalent to existing ones in terms of efficacy and safety .

Biomedical Research

In biomedical research, 2-Chloro Fenofibric Acid-d6 is used to explore the potential anti-inflammatory and anti-cancer properties of fenofibrate. Studies may involve examining the drug’s impact on cellular pathways and gene expression related to inflammation and tumor growth .

Development of Analytical Methods

The development of sensitive and accurate analytical methods for drug quantification in biological samples often involves the use of 2-Chloro Fenofibric Acid as a reference standard. Such methods are essential for drug monitoring and ensuring proper dosing in clinical settings .

Wirkmechanismus

Target of Action

The primary target of 2-Chloro Fenofibric Acid, an active metabolite of the hyperlipidemic drug fenofibrate, is believed to be the peroxisome proliferator receptor alpha (PPAR-alpha) . This receptor plays a crucial role in the regulation of lipid metabolism. Additionally, it has been found to destabilize the receptor-binding domain (RBD) of the viral spike protein and therefore inhibit its binding to human angiotensin-converting enzyme 2 (hACE2) receptor .

Mode of Action

2-Chloro Fenofibric Acid activates PPAR-alpha, leading to a decrease in elevated low-density lipoprotein cholesterol, total cholesterol, triglycerides, and apolipoprotein B, while increasing high-density lipoprotein cholesterol . Furthermore, it has been shown to interact with a cryptic binding site on the RBD of the SARS-CoV-2 spike protein, altering the conformation of the binding loop of RBD and effectively reducing its binding affinity towards ACE2 .

Biochemical Pathways

The activation of PPAR-alpha by 2-Chloro Fenofibric Acid stimulates lipoprotein lipase and inhibits apolipoprotein C-III, which in turn leads to lipolysis and a reduction in triglycerides . It also increases the expression of apolipoprotein A-I, A-II, and high-density lipoprotein .

Pharmacokinetics

Fenofibrate, from which 2-Chloro Fenofibric Acid is derived, is absorbed from the gastrointestinal tract and is principally hydrolyzed by the CYP3A4 isozyme to its active and major metabolite, fenofibric acid . The absorption rate of fenofibrate is significantly affected by the fat content of ingested food .

Result of Action

The activation of PPAR-alpha by 2-Chloro Fenofibric Acid leads to a decrease in elevated low-density lipoprotein cholesterol, total cholesterol, triglycerides, and apolipoprotein B, while increasing high-density lipoprotein cholesterol . This results in improved lipid profiles, which can be beneficial in the treatment of conditions such as hypercholesterolemia and hypertriglyceridemia . In the context of SARS-CoV-2, it has been shown to reduce viral infection by up to 70% in cultured cells .

Action Environment

The action of 2-Chloro Fenofibric Acid can be influenced by various environmental factors. For instance, the absorption rate of fenofibrate, from which 2-Chloro Fenofibric Acid is derived, is significantly affected by the fat content of ingested food This means that the bioavailability and efficacy of the compound can vary depending on dietary factors

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[4-(2-chlorobenzoyl)phenoxy]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-12-9-7-11(8-10-12)15(19)13-5-3-4-6-14(13)18/h3-10H,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLZAXXVHHHGDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90614897 | |

| Record name | 2-[4-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90614897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61024-31-5 | |

| Record name | 2-[4-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90614897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]-N-methylmethanamine](/img/structure/B1603765.png)